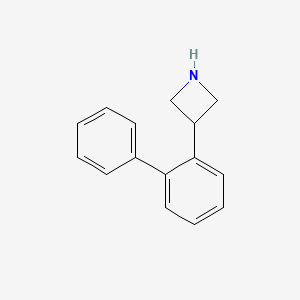

3-(2-Phenylphenyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3-(2-phenylphenyl)azetidine |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-16-11-13/h1-9,13,16H,10-11H2 |

InChI Key |

FJIVBSFGDBUFGR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Phenylphenyl Azetidine

Retrosynthetic Analysis of the 3-(2-Phenylphenyl)azetidine Motif

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most common approaches involve disconnecting the C-N bonds of the azetidine (B1206935) ring, leading back to a 1,3-difunctionalized propane derivative. This key intermediate would possess the pre-formed 2-phenylphenyl moiety at the C2 position. The primary strategies for forming the azetidine ring from such a precursor are intramolecular nucleophilic substitution and [2+2] cycloaddition reactions. rsc.org

Another key disconnection is at the C-C bond between the two phenyl rings of the biphenyl (B1667301) group. This suggests a strategy where the azetidine ring is constructed first, followed by a cross-coupling reaction to introduce the second phenyl group at the ortho position of the 3-phenyl substituent.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound hinges on the efficient preparation of key precursors. This involves both the construction of the core structure destined to become the azetidine ring and the formation of the biphenyl moiety.

Synthesis of Key Intermediates for Azetidine Ring Formation

The formation of the azetidine ring typically proceeds from acyclic precursors such as γ-haloamines or γ-amino alcohols. researchgate.netyoutube.com A common strategy involves the synthesis of a 2-substituted-1,3-propanediol, which can be converted into a bis-triflate in situ. This highly reactive intermediate can then be treated with a primary amine to form the 1,3-disubstituted azetidine in a one-pot procedure. researchgate.net

Alternatively, N-protected tosyloxy- or halopropylamines serve as effective precursors. These compounds can be cyclized to form the corresponding N-protected azetidines, followed by deprotection to yield the final product. researchgate.net The reduction of β-lactams is another established, though less direct, route to the azetidine core structure. researchgate.net

Methodologies for Incorporating the 2-Phenylphenyl Moiety

The 2-phenylphenyl (biphenyl) group is a crucial structural component. Its synthesis is most commonly achieved through metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura cross-coupling is a particularly powerful method, involving the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. researchgate.netarabjchem.orgrsc.org For the synthesis of the 2-phenylphenyl moiety, this could involve coupling 2-bromophenylboronic acid with benzene or phenylboronic acid with a 2-halobenzene derivative. arabjchem.org

Other notable methods for biphenyl synthesis include the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, and the Gomberg-Bachmann reaction. arabjchem.orgnih.gov Grignard reagents, such as phenylmagnesium bromide, can also be reacted with aryl halides like bromobenzene to form the biphenyl linkage. arabjchem.org The choice of method often depends on the availability of starting materials and the tolerance of other functional groups present in the molecule.

Direct and Indirect Cyclization Approaches to the Azetidine Ring

The construction of the strained four-membered azetidine ring is the critical step in the synthesis. Both direct cycloaddition methods and indirect intramolecular cyclizations are employed.

Photochemical [2+2] Cycloaddition Reactions (e.g., Aza Paternò-Büchi)

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, offering a direct and atom-economical pathway to functionalized azetidines. rsc.orgnih.govrsc.org This reaction typically involves the UV light irradiation of the reactants, leading to the excitation of the imine, which then cycloadds to the alkene. rsc.orgresearchgate.net

The success of the aza Paternò-Büchi reaction can be limited by competing E/Z isomerization of the imine. rsc.org To overcome this, cyclic imines are often used. rsc.orgresearchgate.net The reaction can proceed through either a singlet or triplet excited state of the imine. researchgate.net In many cases, a photosensitizer, such as acetone, is used to facilitate the reaction via triplet energy transfer. rsc.orgnih.gov Recent advancements have enabled these reactions using visible light and photocatalysts, broadening the scope and applicability of this method for constructing diverse azetidine frameworks. rsc.orgchemrxiv.orgchemrxiv.org

| Reaction Type | Reactants | Conditions | Key Features |

| Aza Paternò-Büchi | Imine, Alkene | UV light, often with a photosensitizer (e.g., acetone) or visible light with a photocatalyst | Direct [2+2] cycloaddition; can be intermolecular or intramolecular. rsc.orgresearchgate.net |

Intramolecular Aminocyclization Strategies

Intramolecular cyclization is a robust and widely used strategy for forming the azetidine ring. These methods rely on a precursor molecule containing both the nitrogen nucleophile and a suitable electrophilic carbon center.

Nucleophilic Substitution: A common approach is the intramolecular SN2 reaction where a nitrogen atom attacks a carbon atom bearing a good leaving group, such as a halide or a mesylate, in a γ-position. nih.govfrontiersin.org This 4-exo-tet cyclization is a reliable method for forming the four-membered ring. nih.govresearchgate.net Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium has also been shown to be an efficient one-pot method. organic-chemistry.org

Ring-Opening of Epoxides/Aziridines: Azetidines can be synthesized through the intramolecular aminolysis of epoxides. For instance, cis-3,4-epoxy amines can undergo a lanthanide(III) trifluoromethanesulfonate-catalyzed intramolecular ring-opening to afford 3-hydroxyazetidines with high regioselectivity. nih.govfrontiersin.orgfrontiersin.org This method is advantageous due to its tolerance of various acid-sensitive functional groups. nih.gov Similarly, the expansion of aziridines, often through thermal isomerization or other activation methods, can lead to the formation of azetidine derivatives. rsc.orgresearchgate.net

| Cyclization Strategy | Precursor | Typical Reagents/Conditions | Mechanism |

| Intramolecular Nucleophilic Substitution | γ-Haloamines, γ-Amino Alcohols (activated) | Base, TsCl | SN2 displacement of a leaving group by the amine. frontiersin.orgresearchgate.net |

| Ring-Opening of Epoxides | 3,4-Epoxy Amines | Lewis acids (e.g., La(OTf)₃) | Intramolecular nucleophilic attack of the amine on an epoxide carbon. nih.govthieme-connect.com |

| Ring Expansion of Aziridines | Substituted Aziridines | Heat (thermal isomerization), Lewis Acids | Rearrangement of the three-membered ring to the four-membered ring. rsc.orgresearchgate.net |

Strain-Release Homologation Approaches

Strain-release homologation of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) offers a powerful and regioselective route to functionalized azetidines. This approach leverages the high ring strain of ABBs to drive the reaction forward, allowing for the introduction of substituents at the C3 position.

One such strategy involves the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes. This process leads to the selective formation of 3-arylated azetidine intermediates. rsc.orgchemrxiv.org For instance, the reaction of an ABB with an appropriate organometallic reagent derived from 2-phenylbenzene would yield the desired this compound core. To further elaborate on this, single-pot strategies have been developed for the subsequent N-arylation of the resulting azetidine, employing methods like SNAr reactions or Buchwald-Hartwig couplings, thereby providing a streamlined approach to N,3-disubstituted azetidines. rsc.orgchemrxiv.org

More recently, a visible-light-driven method has been reported for accessing densely functionalized azetidines by subjecting ABBs to radical strain-release (RSR) photocatalysis. chemrxiv.org This process is initiated by an organic photosensitizer that facilitates an energy-transfer process with sulfonylimine precursors to generate radical intermediates. These radicals are then intercepted by the ABB, leading to the formation of azetidines in high yields. chemrxiv.org This photocatalytic method has demonstrated broad applicability for various azetidine targets. chemrxiv.org

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis has emerged as a versatile tool for the construction of azetidine rings through intramolecular C-H amination and other cyclization strategies. These methods often provide high levels of regio- and stereocontrol.

Pd(II)-catalyzed C(sp3)–H amination:

Palladium-catalyzed intramolecular C(sp3)–H amination at the γ-position of amine substrates provides an efficient route to azetidines. acs.org This transformation is often facilitated by a directing group, such as picolinamide (PA), attached to the amine nitrogen. The reaction typically employs an oxidant, like PhI(OAc)2, and a base. acs.orgnih.gov In a key development, Gaunt and co-workers reported a Pd(II)-catalyzed intramolecular γ-C(sp3)–H amination that proceeds via reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org The combination of an iodonium oxidant and a silver salt additive was found to be crucial for promoting this key step. rsc.org This methodology has been successfully applied to the synthesis of various functionalized azetidines with a broad substrate scope. rsc.orgnih.gov

A notable application of this strategy is in the synthesis of antimalarial compounds, where a Pd-catalyzed, directed C(sp3)–H arylation of azetidines at the C3 position was a key step. nih.gov This protocol not only demonstrated a broad substrate scope but also provided access to valuable, stereochemically defined building blocks. nih.gov

Cu-catalyzed radical annulation:

Copper-catalyzed radical annulation reactions have also been developed for the synthesis of azetidines. One approach involves a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. nih.govnih.gov In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine ring. nih.govnih.gov This method is characterized by its atom economy, operational simplicity, and the use of a cheap and abundant catalyst. nih.gov

Another copper-catalyzed strategy involves a three-component cascade annulation reaction. While primarily used for pyridine synthesis, the underlying principles of C-C and C-N bond formation could potentially be adapted for azetidine synthesis. organic-chemistry.org This method involves the copper-catalyzed N-O bond cleavage of oxime acetates, followed by reactions with aldehydes and activated methylene (B1212753) compounds. organic-chemistry.org

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure 3-substituted azetidines is of significant interest due to the importance of stereochemistry in determining the biological activity of molecules. Several strategies have been developed to achieve stereocontrol in the synthesis of these compounds, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective approaches.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed. This strategy has been successfully applied to the synthesis of chiral azetidines.

For example, (S)-1-phenylethylamine has been used as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The absolute configuration of one of the products was confirmed by X-ray crystallography. rsc.org Similarly, Ellman's tert-butyl sulfinamide chiral auxiliary has been employed in the synthesis of chiral C2-substituted azetidines. digitellinc.com Condensation of the auxiliary with 3-chloropropanal yields a chlorosulfinimine, which then undergoes a diastereoselective Grignard addition. The resulting chlorosulfinamide can then undergo an intramolecular cyclization to form the azetidine ring with high diastereoselectivity. digitellinc.com

Oxazolidinones, popularized by David A. Evans, are another class of widely used chiral auxiliaries, particularly in stereoselective aldol reactions, which can be a key step in the synthesis of functionalized azetidine precursors. wikipedia.org

Asymmetric Catalysis

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to chiral molecules. researchgate.netbirmingham.ac.uk Chiral azetidine-derived ligands and organocatalysts have been developed and utilized to induce asymmetry in various reactions. researchgate.netbirmingham.ac.uk

A notable example is the copper-catalyzed asymmetric boryl allylation of azetines, which provides access to chiral 2,3-disubstituted azetidines. dicp.ac.cn This reaction proceeds with high regio-, enantio-, and diastereoselectivity, installing both a boryl and an allyl group across the double bond of the azetine. dicp.ac.cn The resulting versatile products can be further functionalized. dicp.ac.cn

Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents another powerful method for the synthesis of chiral azetidin-3-ones, which are versatile intermediates for the synthesis of other functionalized azetidines. nih.gov This reaction proceeds through the formation of a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the formation of one diastereomer over others. This can be achieved by taking advantage of the steric and electronic properties of the starting materials and reagents.

A general and scalable two-step method has been described for the regio- and diastereoselective synthesis of 2-arylazetidines. semanticscholar.org In this kinetically controlled reaction, the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered ring. semanticscholar.org Spectroscopic analysis confirmed that the substituents at the 2 and 3 positions of the azetidine ring were in a trans configuration. semanticscholar.org

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any synthetic transformation. This involves systematically varying parameters such as catalyst, solvent, temperature, and reagents.

In the context of palladium-catalyzed C-H amination for azetidine synthesis, detailed kinetic and computational studies have been performed to elucidate the reaction mechanism and identify key factors influencing its efficiency. acs.org For instance, it was found that acetic acid can be beneficial in controlling the formation of off-cycle intermediates, allowing for a decrease in catalyst loading and an improvement in yields. acs.org

For the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines, a systematic optimization of reaction conditions was carried out. frontiersin.org It was found that using 5 mol% of La(OTf)3 in refluxing 1,2-dichloroethane (DCE) provided the optimal conditions for the reaction. frontiersin.org

In the development of a copper-catalyzed three-component cascade annulation reaction, optimization studies revealed that CuBr was the most effective catalyst, with Li2CO3 as the base and DMSO as the solvent, leading to yields of up to 84%. organic-chemistry.org

The following table summarizes the optimization of reaction conditions for the aza-Michael addition of N-heterocycles to methyl 2-(azetidin-3-ylidene)acetate to form compound 4q . nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of Compound 4q nih.gov

| Entry | Base or Salt | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | DBU | MeCN | 65 | 16 | 46 |

| 2 | - | MeCN | 65 | 16 | - |

| 3 | LiF | MeCN | 65 | 16 | - |

| 4 | LiCl | MeCN | 65 | 16 | - |

| 5 | Cs2CO3 | MeCN | 65 | 16 | - |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. The evaluation of the Hiyama and Suzuki cross-coupling routes through the lens of these principles reveals several areas for improvement and optimization.

Atom Economy:

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. In both Hiyama and Suzuki couplings, the generation of stoichiometric byproducts is a primary concern.

| Coupling Reaction | Reactants | Desired Product | Byproducts |

| Hiyama | N-Boc-3-iodoazetidine + (2-Phenylphenyl)trimethoxysilane | N-Boc-3-(2-phenylphenyl)azetidine | Iodotrimethoxysilane, TBAF salts |

| Suzuki | N-Boc-3-iodoazetidine + (2-Phenylphenyl)boronic acid | N-Boc-3-(2-phenylphenyl)azetidine | Boronic acid salts, halide salts |

While these reactions are powerful for bond formation, their atom economy is inherently limited by the use of leaving groups and activating agents. Research into catalytic systems that minimize waste generation is an ongoing area of interest. mdpi.com

Use of Safer Solvents and Reagents:

Traditional cross-coupling reactions often employ volatile and potentially hazardous organic solvents such as tetrahydrofuran (THF) or dioxane. rsc.org A key goal of green chemistry is to replace these with safer alternatives. Recent advancements have demonstrated the feasibility of conducting palladium-catalyzed cross-coupling reactions in more environmentally friendly solvents, including water or mixtures of water and ethanol. nih.govaidic.it The use of aqueous media not only reduces the environmental impact but can also in some cases enhance reaction rates and simplify product isolation.

Furthermore, the organosilanes used in Hiyama couplings are generally considered to be less toxic and more stable than some other organometallic reagents. However, the fluoride (B91410) sources required for their activation, such as TBAF, can be hazardous. The development of fluoride-free activation methods is a target for greener Hiyama couplings. nih.gov

Catalyst Efficiency and Recycling:

Palladium is a precious and toxic heavy metal, making its efficient use and recovery a critical aspect of green synthesis. The development of highly active catalysts that can be used at very low loadings (parts per million levels) significantly reduces the amount of palladium required. mdpi.com

Energy Efficiency:

Advanced Structural Characterization and Spectroscopic Analysis of 3 2 Phenylphenyl Azetidine

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like 3-(2-Phenylphenyl)azetidine, various NMR techniques would be employed to confirm its complex structure.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Multidimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity of the molecular framework.

For the representative compound, 3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine , the following NMR data has been reported :

¹H NMR (500 MHz, CDCl₃):

Azetidine (B1206935) Protons: δ 3.85–4.20 (m, 4H, N–CH₂ and O–CH)

Aromatic Protons: δ 7.45–7.62 (m, 8H, biphenyl (B1667301) H)

Chlorine-adjacent Proton: δ 7.12 (d, J = 8.5 Hz, 1H)

¹³C NMR (126 MHz, CDCl₃):

Azetidine Carbons: δ 52.1 (N–CH₂), 68.9 (O–CH)

Aromatic Carbons: δ 128.3–139.7 (biphenyl C), 133.2 (C–Cl)

To assign these signals definitively for a molecule like this compound or its analogs, the following 2D NMR experiments would be performed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the azetidine ring, it would show correlations between the methine proton and the methylene (B1212753) protons, helping to establish their connectivity within the four-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the azetidine and biphenyl rings by linking them to their attached protons. For instance, the proton signals in the 3.85-4.20 ppm range would correlate with the carbon signals at 52.1 and 68.9 ppm .

The stereochemistry of substituted azetidines, such as the cis or trans relationship between substituents, can also be investigated using Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space organic-chemistry.org.

Below is a table summarizing the expected NMR data for a biphenyl-azetidine derivative based on the available information for a close analog .

| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| 3.85–4.20 (m) | Azetidine ring protons |

| 7.12 (d) | Biphenyl ring proton |

| 7.45–7.62 (m) | Biphenyl ring protons |

Dynamic NMR for Conformational Insights

The biphenyl moiety in this compound is subject to restricted rotation around the C-C single bond connecting the two phenyl rings. This rotational barrier can lead to the existence of different conformers (atropisomers) that may be observable on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable insights into these conformational dynamics researchgate.net. By analyzing changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barrier to rotation and the relative populations of the different conformers.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For 3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine , the following mass spectrometry data has been reported :

Molecular Ion: m/z 259.73 [M]⁺ (calculated for C₁₅H₁₄ClNO: 259.07)

Major Fragments:

m/z 154.05 [C₁₂H₈Cl]⁺ (corresponding to the loss of the azetidine-oxy fragment)

m/z 85.08 [C₃H₇NO]⁺ (corresponding to a fragment of the azetidine ring)

For the target molecule, This compound (C₁₅H₁₅N), High-Resolution Mass Spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement (calculated exact mass: 209.1204) nih.gov.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation. The resulting fragment ions would provide valuable information about the structure and connectivity of the molecule. Expected fragmentation might involve the cleavage of the azetidine ring or the bond connecting it to the biphenyl group.

A summary of the mass spectrometry data for the representative compound is provided in the table below .

| Mass Spectrometry Data | |

| Technique | Finding |

| MS | Molecular Ion [M]⁺ at m/z 259.73 |

| MS/MS | Major fragment at m/z 154.05 |

| MS/MS | Major fragment at m/z 85.08 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the puckering of the azetidine ring and the dihedral angle between the phenyl rings of the biphenyl group.

For chiral molecules, X-ray crystallography of a single enantiomer (often crystallized with a chiral auxiliary) can be used to determine the absolute configuration. The structures of various complex azetidine derivatives have been successfully determined using this method, confirming their stereochemistry and substitution patterns rsc.org.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration (if chiral)

Since this compound possesses a chiral center at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral sample.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The biphenyl moiety is a well-known chromophore, and its chiroptical properties are sensitive to the stereochemistry of the molecule. The sign of the Cotton effects in the ECD spectrum, particularly those associated with the biphenyl chromophore, can be correlated with the absolute configuration of the chiral center through quantum mechanical calculations acs.org.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analog of ECD and measures the differential absorption of left and right circularly polarized infrared light. VCD is sensitive to the entire three-dimensional structure of a molecule. By comparing the experimental VCD spectrum with the spectra predicted by quantum mechanical calculations for each enantiomer, the absolute configuration can be unambiguously assigned spectrabase.com. These computational approaches are powerful tools for the stereochemical characterization of complex natural products and synthetic molecules hmdb.ca.

Theoretical and Computational Studies on 3 2 Phenylphenyl Azetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for elucidating the electronic characteristics and predicting the reactivity of 3-(2-phenylphenyl)azetidine. These computational tools allow for a detailed examination of the molecule at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

The accuracy of DFT calculations is dependent on the choice of the functional and basis set. rsc.org Common functionals like B3LYP are often used in conjunction with basis sets such as 6-31G(d) or larger ones like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govhku.hk For more complex systems or higher accuracy, composite schemes rooted in coupled-cluster techniques can be employed. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energies and shapes of these orbitals are critical in determining how a molecule will interact with other reagents.

In the context of this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The HOMO, representing the region of highest electron density, is likely to be the site of electrophilic attack, while the LUMO, indicating the region most susceptible to electron acceptance, is the likely target for nucleophiles. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comresearchgate.net Computational models can calculate and visualize the HOMO and LUMO of this compound, providing valuable insights for designing chemical reactions. numberanalytics.commit.edu For example, understanding the FMOs of azetidines has guided the synthesis of various derivatives through photocatalyzed reactions. mit.edu

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Highest Occupied Molecular Orbital; indicates regions of electron donation. |

| LUMO | -0.5 | Lowest Unoccupied Molecular Orbital; indicates regions of electron acceptance. |

| HOMO-LUMO Gap | 5.7 | Energy difference between HOMO and LUMO; relates to chemical reactivity. |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule that arise from the rotation around single bonds. scribd.com For this compound, the flexibility of the azetidine (B1206935) ring and the rotation of the phenylphenyl substituent lead to various possible conformations, each with a distinct energy level.

Computational methods can map the potential energy surface of the molecule, identifying stable conformers (local energy minima) and the energy barriers (transition states) that separate them. mdpi.com This "energy landscape" is crucial for understanding the molecule's preferred shapes and how easily it can transition between them. For instance, the puckering of the four-membered azetidine ring and the orientation of the bulky 2-phenylphenyl group relative to the ring are key conformational features. imperial.ac.uk The relative energies of these conformers can influence the molecule's reactivity and its interactions with other molecules. ethz.ch Techniques like relaxed potential energy surface scans, performed using quantum chemical methods, can systematically explore the conformational space by varying specific dihedral angles. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering a "movie" of atomic motions. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound behaves over time, including its vibrations, rotations, and conformational changes. mdpi.com

These simulations are particularly useful for understanding the dynamic nature of the molecule in different environments, such as in various solvents or in the presence of other reactants. researchgate.net MD can reveal how the molecule explores its conformational landscape, the timescales of these changes, and how it interacts with its surroundings. unige.ch This information is vital for a complete understanding of the molecule's properties and reactivity in realistic conditions. All-atom MD simulations, where every atom is explicitly represented, can provide detailed insights into intermolecular interactions and the influence of the solvent on the solute's conformation. mdpi.com

Computational Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecule's structure. rsc.org

Predicted spectroscopic data is invaluable for identifying and characterizing the compound. For instance, calculations can predict:

NMR (Nuclear Magnetic Resonance) Spectra : Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the interpretation of experimental NMR data. nih.gov

Vibrational Spectra (IR and Raman) : The frequencies and intensities of vibrational modes can be computed, helping to assign peaks in experimental IR and Raman spectra. nih.gov

Electronic Spectra (UV-Vis) : The wavelengths of maximum absorption (λmax) and corresponding electronic transitions can be predicted, providing insight into the molecule's electronic structure.

The agreement between computed and experimental spectra serves as a powerful validation of the calculated molecular structure and electronic properties. mdpi.com

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | 7.2-7.8 (Aromatic), 3.5-4.0 (Azetidine) |

| ¹³C NMR | Chemical Shift (ppm) | 125-145 (Aromatic), 45-60 (Azetidine) |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3050 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic) |

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. frontiersin.org For reactions involving this compound, computational methods can be used to:

Identify Intermediates and Transition States : By mapping the reaction pathway, it is possible to identify short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products. researchgate.net

Calculate Activation Energies : The energy barrier for a reaction, or activation energy, can be calculated, providing a quantitative measure of the reaction rate. nih.gov

Elucidate Reaction Pathways : Different possible mechanisms can be modeled, and by comparing the calculated energy profiles, the most likely reaction pathway can be determined. hku.hk

For example, in the synthesis of azetidines, computational modeling has been used to understand the mechanism of photocycloadditions, helping to explain the observed stereoselectivity and product distribution. mit.edunih.gov These mechanistic insights are crucial for optimizing reaction conditions and developing new synthetic methodologies.

Reactivity and Reaction Mechanisms of 3 2 Phenylphenyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

Ring-opening reactions are a hallmark of azetidine chemistry, providing a pathway to highly functionalized linear amines. researchgate.net These reactions are typically facilitated by activating the nitrogen atom, either through protonation with Brønsted acids, coordination to Lewis acids, or by forming a quaternary azetidinium salt. magtech.com.cnresearchgate.net This activation enhances the electrophilicity of the ring carbons, making them susceptible to cleavage.

The most prevalent class of ring-opening reactions for azetidines involves nucleophilic attack. magtech.com.cnresearchgate.net In the case of an activated 3-(2-phenylphenyl)azetidine, a nucleophile would attack one of the carbon atoms adjacent to the nitrogen (C2 or C4), proceeding through an SN2-type mechanism. iitk.ac.in This process results in the cleavage of a carbon-nitrogen bond and the formation of a γ-substituted propyl amine. A wide array of nucleophiles, including halides, amines, alkoxides, and sulfur-based nucleophiles, have been successfully employed in the ring-opening of various azetidine derivatives. researchgate.netorganic-chemistry.orgnih.gov

The reaction is often initiated by converting the azetidine into a more reactive azetidinium salt. researchgate.netorganic-chemistry.org For example, treatment with an alkylating agent like methyl trifluoromethanesulfonate (B1224126) generates a quaternary salt, which readily reacts with nucleophiles. organic-chemistry.org This strategy has been used to synthesize diverse, stereodefined, and highly functionalized acyclic compounds. organic-chemistry.org

| Activation Method | Nucleophile Type | Typical Conditions | Product Type | Source |

|---|---|---|---|---|

| Lewis Acid (e.g., La(OTf)3, Zn(OTf)2) | Alcohols, Amines | Catalytic Lewis acid, solvent (e.g., DCE, MeCN) | γ-Amino ethers, Diamines | iitk.ac.inresearchgate.net |

| Brønsted Acid (e.g., TFA, Pyridine-HF) | Fluoride (B91410) (from Olah's reagent) | Pyridine-HF, mild conditions | γ-Fluoroamines | rsc.orgfrontiersin.org |

| N-Alkylation (to form Azetidinium salt) | Halides (e.g., N3-), Amines, Acetate | Alkylation (e.g., MeOTf), then nucleophile addition | γ-Azidoamines, Diamines, γ-Amino esters | organic-chemistry.org |

| Reaction with Chloroformates | Chloride (from reagent) | Alkyl chloroformate, mild conditions | γ-Chloroamines | researchgate.net |

While less common than nucleophilic pathways, electrophilic ring-opening provides another route for transforming the azetidine core. These reactions can be initiated by strong electrophiles or mediated by transition metals. researchgate.net A notable example is the reaction of azetidines with alkyl chloroformates, which can yield γ-chloroamine products through a ring-opening mechanism. researchgate.net

Another strategy involves the formation of an aziridinium (B1262131) ylide, which can undergo a ring-opening/ring-closing cascade. For instance, the reaction of strained aziridines with rhodium-bound carbenes (electrophilic species) can lead to a [3+1] ring expansion to form highly substituted azetidines, a process that involves initial electrophilic attack on the nitrogen followed by ring opening. nih.gov While this is a ring expansion to an azetidine rather than an opening of one, it illustrates the principle of electrophilic initiation of ring cleavage.

For an unsymmetrically substituted azetidine, the question of which C-N bond is cleaved is critical. In this compound, the substituents at C2 and C4 would dictate the regioselectivity of the ring-opening. In the absence of substituents at C2 and C4, attack is equally likely at both positions. However, if the ring is substituted, the outcome is governed by a combination of electronic and steric effects. magtech.com.cnresearchgate.net

Generally, in Lewis acid-mediated reactions, nucleophilic attack is directed to the more substituted carbon if that substituent can stabilize a developing positive charge, such as an aryl group at the C2 position. magtech.com.cniitk.ac.in This is due to the electronic effect stabilizing the transition state. researchgate.net Conversely, for sterically demanding nucleophiles or in cases where electronic effects are minimal, the attack preferentially occurs at the less sterically hindered carbon atom. magtech.com.cnresearchgate.net In studies on C4-substituted azetidinium ions, nucleophiles showed a high preference for attacking the unsubstituted C2 position, highlighting the role of sterics. organic-chemistry.org

| Factor | Influence on Regioselectivity | Example | Source |

|---|---|---|---|

| Electronic Effects | Substituents that stabilize positive charge (e.g., aryl, vinyl) at a ring carbon direct nucleophilic attack to that carbon. | Attack at the benzylic carbon in 2-phenyl-N-tosylazetidine. | magtech.com.cnresearchgate.netiitk.ac.in |

| Steric Hindrance | Bulky substituents on a ring carbon sterically shield it from nucleophilic attack, directing the nucleophile to the less substituted carbon. | Attack at C2 is preferred in a C4-methyl substituted azetidinium ion. | organic-chemistry.org |

| Nature of Nucleophile | Sterically bulky or very strong nucleophiles often attack the less substituted carbon, regardless of electronic factors. | Strong nucleophiles attacking the less hindered carbon of 2-alkylazetidines. | magtech.com.cnresearchgate.net |

Functionalization and Derivatization Strategies

Beyond ring-opening, this compound can be modified through reactions that maintain the core heterocyclic structure. These strategies focus on the azetidine nitrogen and the peripheral biphenyl (B1667301) group.

The secondary amine nitrogen of the azetidine ring is a prime site for functionalization. It can readily undergo a variety of standard amine reactions, including N-alkylation, N-acylation, and N-arylation. nih.govorganic-chemistry.orgnih.gov These transformations are crucial for modulating the molecule's properties and for synthesizing more complex derivatives. For example, N-arylation can be achieved using copper-catalyzed methods, while N-alkylation can introduce a wide range of substituents. organic-chemistry.org The synthesis of N-substituted azetidines is a common strategy in medicinal chemistry to build diversity and explore structure-activity relationships. nih.gov

The biphenyl group offers numerous possibilities for functionalization, primarily through electrophilic aromatic substitution or modern C-H activation techniques. The reactivity of the two phenyl rings will be influenced by the azetidine substituent. Recent advances have enabled the direct functionalization of C-H bonds in biphenyl compounds with high selectivity. nih.govescholarship.orgacs.org

For instance, nitrile-directed palladium-catalyzed reactions have been developed for the meta-C-H olefination, acetoxylation, and iodination of biphenyls. nih.govescholarship.org While these methods rely on a directing group, they showcase the potential to selectively introduce functional groups onto the biphenyl scaffold of this compound, assuming a suitable directing group could be installed on the azetidine nitrogen or the biphenyl system itself. Such strategies provide powerful tools for late-stage diversification of complex molecules. acs.orgnih.gov

Transformations of Functional Groups on the Azetidine Ring

The this compound structure features a secondary amine, which is a primary site for functionalization. Additionally, the biphenyl moiety can undergo transformations, although reactions involving the azetidine nitrogen are more common. These transformations allow for the synthesis of a diverse array of derivatives.

The nitrogen atom of the azetidine ring can readily react as a nucleophile. Common transformations include N-alkylation, N-acylation, and N-sulfonylation. For instance, the reaction with alkyl halides or acyl chlorides introduces a substituent on the nitrogen, altering the steric and electronic properties of the molecule. The intramolecular SN2 reaction, where a nitrogen atom attacks a carbon with a leaving group, is a fundamental method for forming the azetidine ring itself and highlights the nucleophilic character of the nitrogen. nih.gov While specific examples for this compound are not detailed, these general principles of azetidine chemistry are applicable.

Further functionalization can be achieved on the carbon backbone. For example, the synthesis of 3-arylazetidines has been accomplished through methods like Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine (B8093280), demonstrating that C-C bonds can be formed at the C-3 position under catalytic conditions. organic-chemistry.org

| Transformation Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-3-(2-phenylphenyl)azetidine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | 1-Acyl-3-(2-phenylphenyl)azetidine |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | 1-Sulfonyl-3-(2-phenylphenyl)azetidine |

| C-H Functionalization | Organometallic Reagents | Substituted Azetidine Derivatives |

Cycloaddition Reactions Involving the Azetidine Ring

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic scaffolds. nih.gov For the azetidine ring, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a key transformation for synthesizing functionalized azetidines. semanticscholar.org While this is typically a method for synthesis, related cycloadditions can be envisioned starting from an azetidine derivative.

For this compound to participate in a cycloaddition, it would likely first need to be converted to a reactive intermediate. For example, dehydrogenation to the corresponding azetine would allow it to act as the ene component in a [2+2] or [4+2] cycloaddition. More commonly, the azetidine nitrogen can be part of a larger conjugated system that undergoes cycloaddition.

Recent studies have shown that visible light-mediated [2+2] cycloadditions between oximes or N-sulfonylimines and olefins, catalyzed by iridium photocatalysts, provide a general route to highly functionalized azetidines. nih.govchemrxiv.org These reactions proceed through a triplet energy transfer mechanism. chemrxiv.org This suggests that if the this compound scaffold were incorporated into a suitable chromophore, it could undergo similar photochemical cycloadditions.

Table of Cycloaddition Reactions Relevant to the Azetidine Scaffold

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Aza Paternò–Büchi Reaction | Imine + Alkene | Azetidine | Photochemical [2+2] cycloaddition. semanticscholar.org |

| Photosensitized [4+2] Cycloaddition | N-Sulfonylimine + Diene | Tetrahydropyridine | Dearomative cycloaddition under visible light. nih.gov |

Rearrangement Reactions (e.g., Ring Expansion, Stevens Rearrangement)

The inherent ring strain of azetidines makes them susceptible to rearrangement reactions, which often result in the formation of larger, more stable ring systems. rsc.org These reactions are synthetically valuable for converting readily available azetidines into other heterocyclic structures like pyrrolidines.

A prominent example is the one-carbon ring expansion via a rsc.orgub.bw-Stevens rearrangement. nih.gov This process typically involves the formation of an ammonium (B1175870) ylide intermediate. For this compound, this would begin with the reaction of the azetidine nitrogen with a carbene precursor, such as a diazo compound, in the presence of a suitable catalyst (e.g., copper or rhodium). The resulting azetidinium ylide then undergoes a rsc.orgub.bw-rearrangement, where one of the carbon atoms of the ring migrates from the nitrogen to the ylide carbon, thereby expanding the four-membered ring to a five-membered pyrrolidine (B122466) ring. nih.gov The choice of catalyst and substrate can provide high stereocontrol over the transformation. nih.gov

Another related process is the Sommelet-Hauser rearrangement, which can compete with the Stevens rearrangement and typically involves benzyl-substituted ammonium ylides. msu.eduresearchgate.net Furthermore, ring-opening reactions can occur, facilitated by the release of ring strain, leading to linear amino compounds. beilstein-journals.org For instance, photochemically generated 3-phenylazetidinols have been shown to undergo ring opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org

| Rearrangement Type | Key Intermediate | Product from Azetidine | Driving Force |

| rsc.orgub.bw-Stevens Rearrangement | Ammonium Ylide | Pyrrolidine | Formation of a more stable ring system. nih.gov |

| Sommelet-Hauser Rearrangement | Benzylic Ammonium Ylide | Rearranged Azetidine/Ring-Opened Product | Aromatic C-C bond formation. msu.eduresearchgate.net |

| Payne Rearrangement | Epoxy Alcohol | Interconverting Epoxides | Equilibrium favors the more substituted epoxide. msu.edu |

| Benzilic Acid Rearrangement | 1,2-Diketone | α-Hydroxy Carboxylic Acid | Not directly applicable, but illustrates 1,2-shifts. libretexts.org |

Catalytic Transformations Utilizing the this compound Scaffold

The azetidine scaffold is not only a target for synthesis and modification but can also be altered through various catalytic transformations. These reactions benefit from the unique steric and electronic environment of the strained ring, which can influence the outcome of catalytic cycles.

Transition metal-catalyzed cross-coupling reactions are a powerful means to functionalize the this compound core. For example, palladium- or nickel-catalyzed reactions could be used to modify the biphenyl group. More significantly, the azetidine ring itself can be constructed or modified using catalysis. Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) has been reported as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, tolerating various sensitive functional groups. nih.govelsevierpure.com

Furthermore, copper-catalyzed reactions have been developed for the enantioselective synthesis of 2,3-disubstituted azetidines from azetine precursors. nih.gov In a notable example, the copper-catalyzed boryl allylation of azetines allowed for the installation of both a boryl and an allyl group with high regio-, enantio-, and diastereoselectivity. nih.gov The resulting functionalized azetidines are versatile intermediates for further transformations. These examples underscore the compatibility of the azetidine ring with modern catalytic methods, enabling the synthesis and diversification of complex molecules like this compound. nih.gov

Table of Relevant Catalytic Transformations

| Catalyst System | Transformation | Substrate Example | Product |

|---|---|---|---|

| La(OTf)₃ | Intramolecular Epoxide Aminolysis | cis-3,4-Epoxy Amine | 3-Hydroxyazetidine |

| Copper/Bisphosphine | Boryl Allylation | Azetine | 2-Boryl-3-allyl-azetidine |

| Rhodium(II) Acetate | Ring Expansion with Diazo Compound | Aziridine (B145994) + Diazo Compound | Azetidine |

Applications of 3 2 Phenylphenyl Azetidine As a Chemical Synthon and Scaffold

Role in the Construction of Complex Molecular Architectures

Generally, the azetidine (B1206935) ring is a valuable building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure is often used to introduce conformational constraint into larger molecules, which can be crucial for optimizing biological activity or material properties. The incorporation of a biphenyl (B1667301) moiety at the 3-position, as in the hypothetical 3-(2-phenylphenyl)azetidine, would be expected to introduce significant steric bulk and potential for specific aromatic interactions, making it an interesting, albeit un-synthesized or unreported, scaffold for complex molecular design.

Utility as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

Chiral azetidines are widely employed as auxiliaries and as precursors for ligands in asymmetric catalysis. The defined stereochemistry of a chiral azetidine can effectively control the stereochemical outcome of reactions. While many chiral 3-substituted azetidines have been synthesized and utilized, there are no specific reports on the use of enantiopure this compound for these purposes. Theoretically, its chirality combined with the bulky biphenyl group could offer unique steric and electronic properties if developed as a chiral ligand.

Development of Novel Synthetic Methodologies Utilizing the Azetidine Ring Strain

The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) is a key feature that drives its reactivity. This strain can be harnessed in ring-opening reactions to generate more complex, linear, or macrocyclic structures that would be difficult to access otherwise. Methodologies based on the strain-release of azetidines are a vibrant area of chemical research. However, no studies have been published that specifically utilize this compound in the development of such novel synthetic methods.

Integration into Diverse Heterocyclic Systems

Azetidines can serve as precursors for a variety of other heterocyclic systems through ring-expansion or ring-opening-cyclization strategies. For instance, reactions can transform the four-membered ring into five-membered (pyrrolidines), six-membered (piperidines), or even larger heterocyclic structures. This makes the azetidine scaffold a versatile entry point to a diverse range of chemical entities. The specific influence of a 2-phenylphenyl substituent on such transformations remains unexplored.

Applications in Supramolecular Chemistry and Materials Science

The defined geometry and potential for intermolecular interactions make azetidine derivatives interesting candidates for building blocks in supramolecular chemistry and materials science. The biphenyl group in this compound would be expected to facilitate π-π stacking interactions, which are fundamental in the design of liquid crystals, organic conductors, and other advanced materials. Despite this potential, no literature exists describing the integration of this compound into such materials.

Analytical Methodologies for Purity and Enantiomeric Excess Determination of 3 2 Phenylphenyl Azetidine in Research Samples

Chromatographic Techniques for Purity Assessmentnih.govnih.gov

Chromatographic methods are fundamental in determining the purity of chemical compounds by separating them from impurities. torontech.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like 3-(2-Phenylphenyl)azetidine. humanjournals.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.com For purity analysis, a common approach involves using a reversed-phase column (e.g., C18) with a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or trifluoroacetic acid to improve peak shape.

A photodiode array (PDA) detector is frequently used to evaluate peak purity by measuring ultraviolet (UV) absorbance across the peak. sepscience.com Variations in the UV spectrum across a single chromatographic peak can indicate the presence of co-eluting impurities. sepscience.comchromatographyonline.com While HPLC software can provide a purity angle or threshold, manual inspection of the spectral data is essential for reliable interpretation. sepscience.com For more definitive purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, which provides mass information to identify co-eluting species. sepscience.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization for specific sample matrices.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.com For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. researchgate.netnih.gov A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amine group to a less polar and more volatile trimethylsilyl (B98337) derivative.

The separation in GC is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. mdpi.com A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. For identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is invaluable, as it provides mass spectra of the separated components. phcog.comresearchgate.net

Table 2: Example GC Method Parameters for Purity Analysis (after derivatization)

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Detector | FID at 300 °C or MS |

| Injection Mode | Split (e.g., 50:1) |

These parameters are illustrative and would need to be optimized based on the specific derivative and impurities.

Chiral Separation Techniques

For chiral molecules like this compound, determining the enantiomeric excess (e.e.) is critical, as different enantiomers can exhibit distinct biological activities. humanjournals.com

Chiral HPLC is a widely used and versatile method for separating enantiomers. humanjournals.com This is typically a direct method where the separation occurs on a chiral stationary phase (CSP). humanjournals.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most popular and effective for a broad range of compounds. elementlabsolutions.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different stabilities. elementlabsolutions.com

Similarly, chiral GC is a highly selective technique for determining the enantiomeric composition of volatile compounds. chromatographyonline.com This method utilizes capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chromatographyonline.com The toroidal structure of cyclodextrins provides a chiral environment where enantiomers can form inclusion complexes with differing stabilities, leading to their separation. chromatographyonline.com As with standard GC, derivatization of this compound might be required.

Table 3: Representative Chiral HPLC and GC Conditions

| Technique | Parameter | Condition |

| Chiral HPLC | Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Chiral GC | Column | Cyclodextrin-based chiral capillary column |

| Carrier Gas | Helium | |

| Oven Program | Isothermal or gradient, optimized for resolution | |

| Detection | FID |

The choice of mobile phase, column, and temperature is critical and must be determined experimentally for optimal separation.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient resolutions than HPLC. nih.govchromatographyonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar organic modifier like methanol or isopropanol. chromatographyonline.comafmps.be The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in chromatographic efficiency. chromatographyonline.com

Similar to chiral HPLC, SFC relies on chiral stationary phases to achieve enantiomeric separation. chromatographyonline.com Polysaccharide-based CSPs are also widely used in SFC. afmps.be The technique is considered complementary to HPLC and can often resolve enantiomers that are difficult to separate by other methods. nih.gov

Table 4: General SFC Conditions for Chiral Separation

| Parameter | Condition |

| Column | Polysaccharide-based chiral column (e.g., Chiralpak series) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol, Ethanol, or Isopropanol) |

| Modifier Gradient | Isocratic or gradient elution (e.g., 5% to 40% modifier) |

| Back Pressure | 100-150 bar |

| Flow Rate | 2-4 mL/min |

| Column Temperature | 35-40 °C |

| Detection | UV or MS |

SFC method development involves screening different columns and modifiers to find the optimal conditions for resolution. nih.gov

Future Research Directions and Emerging Trends in 3 2 Phenylphenyl Azetidine Chemistry

Exploration of Unconventional Synthetic Routes and Photocatalytic Methods

The synthesis of azetidines, including 3-(2-phenylphenyl)azetidine, has traditionally been challenging. mit.edubioquicknews.com However, emerging methodologies are set to overcome these limitations, with a strong focus on efficiency, scalability, and functional group tolerance.

A primary area of future exploration is the continued development of photocatalytic methods . Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, have emerged as powerful tools for constructing the azetidine (B1206935) core. rsc.orgrsc.orgnih.gov These reactions often proceed under mild conditions and can be used to create densely functionalized azetidines that are otherwise difficult to access. nih.govchemrxiv.orgresearchgate.net Researchers are investigating novel organic photosensitizers and energy transfer mechanisms to broaden the substrate scope and improve reaction yields. chemrxiv.orgchemrxiv.org For this compound, this could mean developing photocatalytic [2+2] cycloadditions between an appropriate imine and an alkene precursor bearing the 2-phenylphenyl moiety. mit.edursc.org

Another promising trend is the use of strain-release strategies . Methods involving highly strained intermediates like azabicyclo[1.1.0]butanes (ABBs) are being developed. rsc.orgchemrxiv.orgchemrxiv.org The release of ring strain can drive the formation of the azetidine ring in a process known as radical strain-release (RSR) photocatalysis, allowing for the construction of complex azetidine targets. chemrxiv.orgchemrxiv.org

Furthermore, research into photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes presents an atom-economic approach to azetidine synthesis. nih.gov This method involves a tandem radical cascade cyclization and could be adapted for the synthesis of this compound derivatives. nih.gov The development of scalable photochemical methods, including those compatible with flow chemistry, will be crucial for making these advanced scaffolds more accessible for various applications. thieme-connect.comresearchgate.net

| Synthetic Method | Key Features | Potential Application for this compound |

| Visible-Light Photocatalysis (e.g., aza Paternò-Büchi) | Mild reaction conditions; High functional group tolerance; Access to complex scaffolds. rsc.orgnih.govchemrxiv.org | Direct synthesis from imine and alkene precursors. |

| Radical Strain-Release (RSR) Photocatalysis | Utilizes highly strained intermediates (ABBs); Forms densely functionalized products. chemrxiv.orgchemrxiv.org | Construction of complex this compound derivatives. |

| Photo-induced Copper Catalysis | Atom-economic [3+1] radical cyclization; Double C-H activation. nih.gov | Novel disconnections for synthesizing the core structure. |

| Flow Photochemistry | Scalability; Efficient gram-scale synthesis. thieme-connect.com | Industrial-scale production of this compound. |

Discovery of Novel Reactivity Patterns and Transformations

The inherent ring strain of the azetidine core in this compound is not only a synthetic challenge but also a source of unique reactivity waiting to be harnessed. rsc.org Future research will focus on exploiting this strain for novel chemical transformations.

One key area is the development of strain-release functionalization . While the azetidine ring is more stable than an aziridine (B145994) ring, its strain can be strategically released through ring-opening reactions to generate valuable linear intermediates, such as δ-amino-α,β-unsaturated ketones. researchgate.net The 2-phenylphenyl substituent could influence the regioselectivity of such ring-opening reactions, leading to new synthetic pathways.

Another emerging trend is the exploration of C-H activation and functionalization directly on the azetidine ring. This would allow for the late-stage modification of the this compound scaffold, providing rapid access to a library of analogues without the need for de novo synthesis. Palladium-catalyzed intramolecular C(sp3)–H amination has already been shown to be a viable method for azetidine synthesis and could be adapted for functionalization. rsc.org The development of new catalytic systems that can selectively activate the C-H bonds of the azetidine ring in the presence of the biaryl system is a significant but rewarding challenge.

The discovery of novel cycloaddition reactions where the azetidine itself acts as a building block is also an active area of research. nih.gov Understanding how the electronic properties of the 2-phenylphenyl group modulate the reactivity of the azetidine nitrogen and adjacent carbons will be critical for unlocking new transformations.

Advanced Computational Tools for Predictive Synthesis and Property Engineering

The integration of advanced computational tools is set to revolutionize the study of this compound chemistry. mit.edu These tools are moving beyond simple analysis and are becoming predictive instruments for synthesis design and property engineering.

Predictive Synthesis: Computational models, including Density Functional Theory (DFT) calculations, are being developed to predict the feasibility and outcome of chemical reactions. mit.educhemrxiv.org For instance, models can calculate the frontier orbital energies of reactants in photocatalytic reactions to predict whether an alkene-oxime pair will react to form an azetidine. mit.edu This approach saves significant experimental time and resources by identifying promising reaction partners and conditions for the synthesis of specific targets like this compound. mit.edubioquicknews.com These models can also elucidate complex reaction mechanisms, such as those in radical cascade cyclizations. chemrxiv.orgnih.gov

Property Engineering: Computational tools are also essential for predicting the physicochemical properties of novel this compound derivatives. mdpi.com Molecular electrostatic potential (MEP) surfaces and hydrogen-bond propensity (HBP) analyses can predict how molecules will interact, which is crucial for designing derivatives with specific applications, such as in medicinal chemistry or materials science. mdpi.com For drug discovery, these tools can help in the early prediction of toxicological risks by modeling interactions with off-target proteins. schrodinger.com

| Computational Tool/Method | Application in Azetidine Chemistry |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; Predicting reaction feasibility and yields. mit.educhemrxiv.org |

| Frontier Molecular Orbital (FMO) Analysis | Predicting reactivity in photocatalytic cycloadditions. mit.edu |

| Molecular Electrostatic Potential (MEP) | Predicting intermolecular interactions and supramolecular synthons. mdpi.com |

| Hydrogen-Bond Propensity (HBP) | Assessing the likelihood of specific hydrogen bond formation. mdpi.com |

| Physics-Based Predictive Toxicology | Early-stage risk assessment of off-target binding and toxicity. schrodinger.com |

Integration into Advanced Materials Science Research as a Tunable Building Block

The rigid, three-dimensional structure of the azetidine ring makes it an attractive building block for advanced materials. The incorporation of the this compound scaffold into polymers or energetic materials could lead to novel properties.

A significant emerging application for azetidines is in the field of energetic materials . nih.govresearchgate.netdocumentsdelivered.com The strained four-membered ring can store a considerable amount of energy, and densely functionalized azetidines are being explored as potential melt-castable explosives and liquid propellant plasticizers. nih.govbohrium.com The stereochemistry of the substituents on the azetidine ring has been shown to have a dramatic impact on the physical properties (e.g., melting point) of these materials. nih.gov The 2-phenylphenyl group in this compound offers a site for further functionalization with energy-rich groups, potentially leading to new energetic materials with tunable performance and sensitivity. researchgate.net

Beyond energetics, the rigid azetidine core can be used to introduce specific conformational constraints in polymers and other materials . The 2-phenylphenyl moiety provides a bulky, aromatic substituent that can influence chain packing and intermolecular interactions, thereby tuning the bulk properties of the material. The versatility of synthetic methods being developed will allow for the creation of a wide range of this compound-containing monomers for incorporation into advanced materials. nih.govresearchgate.net

Design and Synthesis of Related Azetidine Analogues for Methodological Advancement

The development of new synthetic methods is often driven by the need to access novel and diverse molecular structures. The design and synthesis of analogues of this compound will serve as a platform for advancing synthetic methodologies and exploring new chemical space.

One area of focus is the creation of densely functionalized and stereochemically complex analogues . The synthesis of spirocyclic, fused, and bridged ring systems containing the azetidine core is a key objective. nih.gov Developing methods to control the stereochemistry at the C3 and other positions of the azetidine ring is crucial, as different stereoisomers can have vastly different biological or material properties. nih.gov

Furthermore, the synthesis of azetidine analogues is vital for creating libraries of compounds for drug discovery . nih.govacs.org The azetidine ring is increasingly recognized as a valuable scaffold in medicinal chemistry, as it can improve pharmacokinetic properties. nih.govresearchgate.net By systematically varying the substitution pattern on both the phenyl rings and the azetidine core of this compound, researchers can conduct structure-activity relationship (SAR) studies to develop potent and selective therapeutic agents. acs.orgnih.gov The synthesis of these diverse analogues will necessitate the development of robust and versatile synthetic strategies, thereby advancing the field of heterocyclic chemistry as a whole. wisdomlib.orgrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Phenylphenyl)azetidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as:

- Ring-closing metathesis : Azetidine rings can be formed via transition-metal-catalyzed cyclization of diene precursors .

- Substitution reactions : Reacting azetidine precursors with 2-phenylphenyl electrophiles (e.g., aryl halides) under basic conditions .

- Optimization : Catalyst selection (e.g., Pd for cross-coupling), solvent polarity (DMSO vs. THF), and temperature (60–100°C) significantly impact regioselectivity and yield .

- Data Table :

| Reaction Type | Catalyst | Yield Range | Key Factor |

|---|---|---|---|

| Ring-closing | Grubbs | 45–65% | Solvent |

| Substitution | Pd(PPh₃)₄ | 70–85% | Temperature |

Q. How is the structural integrity of this compound confirmed analytically?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm ring conformation and substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.12) .

- X-ray Crystallography : Resolves steric effects of the 2-phenylphenyl group on the azetidine ring’s puckering angle .

Q. What preliminary biological assays evaluate this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or phosphatases (IC₅₀ values) using fluorogenic substrates .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance regioselectivity in substitution reactions?

- Methodological Answer :

- Catalyst Screening : Pd vs. Cu catalysts for Ullmann-type couplings; Pd achieves higher selectivity for para-substituted products .

- Solvent Effects : Polar aprotic solvents (DMF) favor SNAr mechanisms, while non-polar solvents (toluene) reduce side reactions .

- Additives : Use of crown ethers to stabilize transition states and improve yields by 15–20% .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

- Methodological Answer :

- SAR Studies : Compare analogs (e.g., 3-(3-Fluorophenyl) vs. 3-(4-Chlorophenyl) derivatives) to isolate electronic vs. steric effects .

- Molecular Dynamics Simulations : Predict binding modes to receptors (e.g., G-protein-coupled receptors) and validate via mutagenesis .

- Data Table :

| Analog Substituent | LogP | IC₅₀ (μM) | Binding Affinity (nM) |

|---|---|---|---|

| 2-Phenylphenyl | 3.8 | 1.2 | 45 |

| 4-Fluorophenyl | 3.2 | 3.5 | 120 |

Q. How do electronic effects of substituents influence binding affinity in target interactions?

- Methodological Answer :

- Fluorine Substitution : Enhances lipophilicity (ΔLogP +0.6) and metabolic stability via reduced CYP450 metabolism .

- Phenyl Groups : π-Stacking interactions with aromatic residues (e.g., Tyr-327 in kinase targets) improve affinity by 2–3 fold .

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups increase electrophilicity, improving covalent binding to cysteine residues .

Q. What computational methods predict metabolic stability and toxicity of azetidine derivatives?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to calculate bioavailability scores and P-glycoprotein substrate likelihood .

- Density Functional Theory (DFT) : Models oxidation potentials of the azetidine ring (e.g., N-oxide formation at +1.2 V) .

- CYP450 Docking : Identify metabolic hotspots using AutoDock Vina; fluorinated analogs show reduced CYP3A4 binding .

Key Notes

- Data Contradictions : Discrepancies in biological activity (e.g., fluoro vs. chloro analogs) often stem from off-target effects, resolved via proteome-wide profiling .

- Advanced Characterization : Synchrotron-based techniques (e.g., microED) are critical for resolving steric clashes in crystalline forms .

- Ethical Compliance : All studies must adhere to NIH guidelines for non-FDA-approved compounds, emphasizing in vitro assays prior to in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.